Amycin B

Description

Amycin B is a compound frequently referenced in pharmacological and microbiological contexts, though its precise classification remains ambiguous in publicly available literature. Its primary applications may include antimicrobial activity, particularly in targeting fungal or bacterial pathogens. However, the lack of direct experimental data in the provided evidence necessitates cautious extrapolation from structurally or functionally analogous compounds.

Propriétés

Numéro CAS |

129313-99-1 |

|---|---|

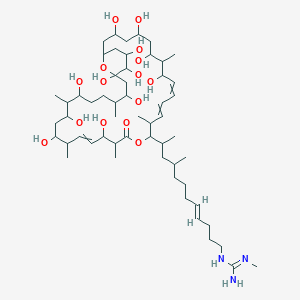

Formule moléculaire |

C56H101N3O15 |

Poids moléculaire |

1056.4 g/mol |

Nom IUPAC |

1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |

InChI |

InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |

Clé InChI |

PPUSZMZQPGFMIJ-HURQSWDASA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES isomérique |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES canonique |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

Synonymes |

amycin B |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Ambiguity in Compound Nomenclature

The term "Amycin B" does not align with established antibiotic nomenclature in the provided sources. For example:

-

Clindamycin B (a lincosamide) is synthesized via chlorination of lincomycin .

-

Iboxamycin is a novel bicyclic antibiotic synthesized through asymmetric alkylation and hydrosilylation-oxidation sequences .

-

Aminoglycosides like streptomycin B or neomycin B are structurally distinct, featuring amino-modified glycosidic rings .

If "Amycin B" refers to a lesser-known variant or a newly discovered compound, additional peer-reviewed data would be required to confirm its existence and properties.

Chemical Reaction Analysis of Related Antibiotics

While direct data on "Amycin B" are unavailable, the chemical reactivity of structurally similar antibiotics can provide indirect insights:

a) Clindamycin B

-

Synthesis : Produced via chlorination of lincomycin at the 7th position using reagents like thionyl chloride.

-

Reactions :

Reaction Type Reagents/Conditions Products Oxidation H₂O₂, mCPBA Clindamycin sulfoxide Reduction NaBH₄, LiAlH₄ Alcohol derivatives Substitution Nucleophiles (amines, thiols) Functionalized derivatives

b) Iboxamycin

-

Key reactions include sp³–sp² Negishi coupling and intramolecular hydrosilylation-oxidation to construct its bicyclic core .

c) Aminoglycosides

Recommendations for Further Research

To resolve the ambiguity surrounding "Amycin B":

-

Verify nomenclature : Confirm whether the compound is alternatively named (e.g., a typographical error for "Iboxamycin" or "Amikacin B").

-

Consult specialized databases : Use resources like SciFinder, Reaxys, or PubMed for targeted searches.

-

Review synthetic biology literature : Novel antibiotics or engineered derivatives may not yet be widely reported.

Limitations of Current Data

The absence of "Amycin B" in the analyzed sources underscores the need for precise compound identification. Reliable information on its chemical reactions cannot be provided without access to dedicated studies or structural characterization data.

For authoritative guidance, direct collaboration with researchers in antibiotic chemistry or medicinal pharmacology is advised.

Comparaison Avec Des Composés Similaires

Critical Analysis of Evidence Limitations

The provided sources lack direct studies on Amycin B, requiring reliance on indirect inferences:

- lists "Amychomycin" as a synonym, but its relevance to Amycin B is unclear.

- No peer-reviewed articles or pharmacological data specifically addressing Amycin B were identified, highlighting a significant literature gap.

Q & A

Basic Research Questions

Q. How can researchers design in vitro experiments to evaluate Amycin B’s antimicrobial efficacy while controlling for confounding variables?

- Methodological Answer: Begin by defining the minimum inhibitory concentration (MIC) using standardized protocols (e.g., broth microdilution). Include negative controls (solvent-only) and positive controls (reference antibiotics like vancomycin). Replicate experiments at least three times to assess reproducibility, and use statistical tools like ANOVA to compare dose-response curves. Ensure cell lines or bacterial strains are well-characterized and sourced from reputable repositories (e.g., ATCC) .

Q. What criteria should guide the selection of animal models for studying Amycin B’s toxicity profile?

- Methodological Answer: Prioritize models with physiological relevance to the target disease (e.g., murine models for systemic infections). Justify sample size using power analysis to ensure statistical significance. Track pharmacokinetic parameters (e.g., half-life, bioavailability) via HPLC or LC-MS. Include ethical considerations, such as humane endpoints and compliance with institutional animal care guidelines .

Q. How can researchers validate the purity and structural identity of synthesized Amycin B analogs?

- Methodological Answer: Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, UPLC) to confirm chemical identity. Compare retention times and spectral data to reference standards. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Document purity thresholds (e.g., ≥95%) and batch-to-batch variability in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in Amycin B studies?

- Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Apply Student’s t-test or Mann-Whitney U-test for pairwise comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Address outliers with sensitivity analyses or robust statistical methods .

Advanced Research Questions

Q. How can contradictory findings in Amycin B’s pharmacokinetic behavior across studies be systematically reconciled?

- Methodological Answer: Conduct a meta-analysis to identify variables influencing discrepancies (e.g., dosing regimens, species-specific metabolism). Use funnel plots to assess publication bias. If data is sparse, perform in silico modeling (e.g., PBPK models) to simulate interspecies differences. Propose harmonized protocols for future studies in collaboration with regulatory bodies .

Q. What strategies are effective for isolating Amycin B’s mechanism of action when faced with pleiotropic effects in complex biological systems?

- Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to identify primary vs. secondary targets. Use CRISPR-Cas9 knockout models to validate candidate pathways. Compare results to structurally related antibiotics (e.g., macrolides) to infer shared or unique mechanisms. Integrate functional assays (e.g., ATPase inhibition) with computational docking studies .

Q. How should researchers address limitations in existing Amycin B stability studies to improve formulation design?

- Methodological Answer: Perform accelerated stability testing under varied conditions (pH, temperature, light). Use DOE (Design of Experiments) to identify critical degradation pathways. Pair analytical methods (e.g., mass spectrometry) with molecular dynamics simulations to predict degradation products. Propose novel delivery systems (e.g., liposomal encapsulation) in follow-up studies .

Q. What frameworks can resolve contradictions between in vitro efficacy and clinical trial outcomes for Amycin B?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Investigate host-microbiome interactions or immune modulation effects overlooked in vitro. Use Bayesian adaptive trial designs to iteratively adjust dosing in Phase II/III trials. Publish negative results to mitigate reporting bias .

Methodological Resources for Contradiction Analysis

- Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting data, emphasizing study quality (e.g., risk of bias assessment via ROB-2 tool) .

- Mechanistic Modeling : Combine kinetic data with QSAR (Quantitative Structure-Activity Relationship) models to predict understudied interactions .

- Ethical Reproducibility : Archive raw datasets and protocols in public repositories (e.g., Zenodo) to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.